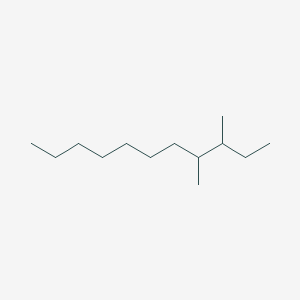

3,4-Dimethylundecane

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28/c1-5-7-8-9-10-11-13(4)12(3)6-2/h12-13H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMWGOKFGVUDRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334002 | |

| Record name | 3,4-Dimethylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17312-78-6 | |

| Record name | 3,4-Dimethylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Elusive Scent: A Technical Guide to 3,4-Dimethylundecane and its Putative Role as a Pheromone

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the biological significance of 3,4-Dimethylundecane, a branched hydrocarbon with a potential, yet underexplored, role as a pheromone in insect communication. While direct and extensive research on this compound as a pheromone is limited, this document synthesizes available information on structurally similar compounds, particularly other dimethylalkanes, that have been identified as key players in the chemical ecology of longhorn beetles (family Cerambycidae). By examining these analogous systems, we can infer the potential biological relevance, experimental approaches, and underlying mechanisms associated with this compound.

Introduction: The Chemical Language of Insects

Insects rely heavily on a sophisticated chemical language to navigate their environment, locate mates, find food, and avoid predators. Pheromones, chemical signals that trigger a specific behavioral or physiological response in conspecifics, are a cornerstone of this communication system. Among the vast diversity of insect pheromones, cuticular hydrocarbons (CHCs)—waxy compounds covering the insect's exoskeleton—have emerged as crucial mediators of close-range and contact-based communication, particularly in mate recognition.[1][2] Branched hydrocarbons, such as dimethylalkanes, are of particular interest due to their structural complexity, which allows for a high degree of species specificity in chemical signaling.

While this compound has been identified in the chemical profiles of some insects, its specific function as a pheromone remains to be definitively established. However, the well-documented role of other dimethylalkanes in the chemical communication of longhorn beetles provides a compelling framework for its potential significance.

Dimethylalkanes as Contact Pheromones in Longhorn Beetles (Cerambycidae)

Research on longhorn beetles has revealed that female-produced cuticular hydrocarbons often act as contact sex pheromones, eliciting mating behavior in males upon antennal contact.[3][4] These compounds are typically long-chain alkanes with one or more methyl branches.

One of the most well-documented examples involves the brown spruce longhorn beetle, Tetropium fuscum. Studies have identified specific methyl-branched alkanes on the female cuticle that are crucial for mate recognition by males.

Quantitative Data on Pheromonal Activity

The following table summarizes the quantitative findings related to the activity of dimethylalkane pheromones in Tetropium fuscum. The data is derived from behavioral assays where male beetles were presented with various chemical stimuli.

| Compound(s) | Species | Behavioral Response | Quantitative Measurement |

| 11-Methylheptacosane | Tetropium fuscum | Copulation attempts by males | Significantly more attempts compared to solvent controls |

| 3- and 5-Methylheptacosane | Tetropium fuscum | Copulation attempts by males | Significantly more attempts compared to solvent controls |

Note: Specific quantitative data such as the exact number of copulation attempts or percentage of responsive males is often presented in graphical form in the primary literature and is summarized here to reflect significant effects.

Experimental Protocols

The identification and characterization of hydrocarbon pheromones involve a multi-step process combining chemical analysis and behavioral bioassays. The following sections detail the typical experimental workflows.

Pheromone Extraction and Analysis

Objective: To extract and identify the chemical components of an insect's cuticular hydrocarbon profile.

Methodology:

-

Extraction: Cuticular hydrocarbons are typically extracted by briefly immersing the insect (live or freshly frozen) in a non-polar solvent such as hexane for a few minutes. This method minimizes the extraction of internal lipids.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): The solvent extract is then concentrated and injected into a gas chromatograph coupled with a mass spectrometer.

-

Gas Chromatography (GC): Separates the individual compounds in the extract based on their volatility and interaction with the stationary phase of the GC column.

-

Mass Spectrometry (MS): Fragments the separated compounds and provides a mass spectrum for each, which acts as a chemical fingerprint for identification by comparing it to known standards and spectral libraries.

-

Behavioral Bioassays

Objective: To determine the behavioral activity of identified compounds.

Methodology:

-

Preparation of Stimuli: Synthetic versions of the identified compounds are obtained or synthesized. These are then dissolved in a solvent at biologically relevant concentrations.

-

Preparation of Decoys: Glass dummies or dead insects of the same species are washed with solvent to remove their natural CHCs.

-

Application of Stimuli: The synthetic compounds are applied to the decoys. A solvent-only control is also prepared.

-

Behavioral Observation: A male beetle is introduced into an arena with a treated decoy. The male's behaviors, such as antennal contact, mounting, and copulation attempts, are observed and recorded. The frequency and duration of these behaviors are compared between the different chemical treatments and the control.

Biosynthesis and Signaling of Hydrocarbon Pheromones

Biosynthesis

The biosynthesis of insect hydrocarbon pheromones, including branched alkanes, is generally understood to originate from fatty acid metabolism.[5][6] While the specific pathways for dimethylalkanes in Cerambycidae have not been fully elucidated, the general proposed pathway involves:

-

Fatty Acid Synthesis: Precursor fatty acids are produced. For branched alkanes, the incorporation of propionate instead of acetate units at specific steps can introduce methyl branches.

-

Elongation: The fatty acid chains are elongated to their final length.

-

Conversion to Hydrocarbon: The fatty acyl-CoA is converted to a hydrocarbon, often through a process of reduction to an aldehyde followed by decarbonylation.

Sensory Reception and Signaling

The perception of contact pheromones occurs via chemosensilla located on the insect's antennae. When a male longhorn beetle touches a female with his antennae, the hydrocarbon pheromones on her cuticle are detected by specialized gustatory receptor neurons within these sensilla.

The exact signaling cascade following the binding of a dimethylalkane to a receptor is not yet fully understood for Cerambycidae. However, it is hypothesized to follow a general pathway for chemoreception:

-

Binding: The pheromone molecule binds to a specific chemoreceptor protein on the surface of a sensory neuron.

-

Signal Transduction: This binding event initiates an intracellular signaling cascade, likely involving G-proteins or ion channels.

-

Depolarization: The signaling cascade leads to the depolarization of the neuron, generating an action potential.

-

Signal Transmission: The action potential travels along the axon of the sensory neuron to the antennal lobe of the insect's brain.

-

Behavioral Response: The brain processes this information, leading to the initiation of a specific motor program, such as the stereotyped mating behavior.

Future Directions and Conclusion

The study of this compound and other dimethylalkanes as insect pheromones is a promising area of research. While the current body of knowledge is limited, the established role of structurally similar compounds in the chemical ecology of longhorn beetles provides a strong foundation for future investigations.

Key areas for future research include:

-

Definitive Identification: Screening a wider range of insect species, particularly within the Cerambycidae, for the presence and pheromonal activity of this compound.

-

Quantitative Behavioral and Electrophysiological Studies: Conducting detailed dose-response experiments and electroantennography (EAG) to quantify the sensitivity and specificity of insect responses to this compound.

-

Elucidation of Biosynthetic and Signaling Pathways: Utilizing modern molecular techniques, such as RNA interference (RNAi) and transcriptomics, to identify the specific genes and enzymes involved in the biosynthesis of dimethylalkanes and the receptors and signaling components responsible for their detection.

References

An In-Depth Technical Guide to the Stereoisomers of 3,4-Dimethylundecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 3,4-dimethylundecane, a saturated branched alkane. While information on its specific natural occurrence and biological activity is limited, this document consolidates the theoretical stereochemical possibilities, general physicochemical properties, and relevant experimental protocols for the synthesis and analysis of its stereoisomers. The methodologies described are pertinent to researchers in chemical ecology, natural product chemistry, and synthetic chemistry who may be interested in this molecule or structurally related compounds.

Stereoisomers of this compound

This compound (C13H28) is a chiral molecule possessing two stereocenters at the carbon atoms in positions 3 and 4 of the undecane backbone. The presence of two chiral centers means that a maximum of 2^n = 2^2 = 4 distinct stereoisomers can exist.

These four stereoisomers consist of two pairs of enantiomers. The relationships between these isomers are as follows:

-

(3R,4R)-3,4-dimethylundecane and (3S,4S)-3,4-dimethylundecane are enantiomers.

-

(3R,4S)-3,4-dimethylundecane and (3S,4R)-3,4-dimethylundecane are also enantiomers.

-

Any other pairing of the above, for instance (3R,4R) and (3R,4S), are diastereomers.

Natural Occurrence and Biological Significance

Currently, there is a notable lack of published scientific literature detailing the isolation of this compound from natural sources. Consequently, its role as a plant volatile, insect pheromone, or component of cuticular waxes has not been established.

However, it is important to note that other branched alkanes, including various dimethylalkanes, are significant semiochemicals in the insect world. For example, certain dimethyl- and trimethylalkanes have been identified as sex pheromones in various species of Tsetse flies, and longer-chain branched hydrocarbons are common constituents of the cuticular wax of many insects, playing roles in preventing desiccation and in chemical communication. The study of synthetic stereoisomers of such compounds is crucial for elucidating their precise biological functions, as often only one specific stereoisomer is biologically active.

Physicochemical and Analytical Data

Due to the absence of reports on the isolation or specific synthesis of the individual stereoisomers of this compound, experimentally determined physicochemical data such as boiling points, optical rotations, and densities for the pure stereoisomers are not available in the current literature. However, computational data and experimental gas chromatography data for the unresolved mixture are available.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H28 | PubChem |

| Molecular Weight | 184.36 g/mol | PubChem[1] |

| XLogP3-AA | 6.7 | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

| Rotatable Bond Count | 8 | PubChem[1] |

Table 2: Experimental Gas Chromatography Data for this compound

| Retention Index Type | Value | Reference |

| Kovats, Standard Non-Polar | 1228, 1247, 1248 | NIST[1] |

| Semi-Standard Non-Polar | 1245, 1247, 1248.2 | NIST[1] |

Experimental Protocols

While protocols for the isolation of this compound from natural sources are not available, this section provides detailed methodologies for the stereoselective synthesis and subsequent stereoisomer analysis of branched alkanes, based on established procedures for similar molecules.[2][3]

General Strategy for Enantioselective Synthesis

The enantioselective synthesis of branched alkanes with vicinal methyl groups can be a challenging task. A plausible synthetic approach, adapted from methodologies for similar compounds, would involve the stereocontrolled construction of the C3 and C4 chiral centers followed by chain elongation and final reduction.

Protocol for Analysis and Separation of Stereoisomers

The identification and separation of branched alkane stereoisomers require high-resolution analytical techniques.

Objective: To separate and identify the four stereoisomers of this compound from a synthetic mixture.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID) equipped with a chiral capillary column.

Methodology:

-

Initial GC-MS Analysis (Achiral Column):

-

Column: A non-polar capillary column (e.g., 50 m x 0.25 mm i.d., coated with 0.25 µm of a dimethylpolysiloxane stationary phase).

-

Carrier Gas: Helium or Hydrogen.

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 3°C/min to 250°C.

-

MS Parameters: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300.

-

Expected Outcome: This analysis will confirm the presence of this compound (molecular ion m/z 184, though likely weak or absent in EI) and show a characteristic fragmentation pattern.[4] The diastereomers ((3R,4R)/(3S,4S) vs. (3R,4S)/(3S,4R)) may show partial separation. The fragmentation will be dominated by cleavage at the branched points.

-

-

Chiral GC Analysis for Stereoisomer Separation:

-

Column: A chiral capillary column (e.g., 25 m x 0.25 mm i.d. coated with a modified cyclodextrin stationary phase like heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin).[5]

-

Carrier Gas: Dihydrogen or Helium.

-

Oven Program: Isothermal analysis at a low temperature (e.g., 30-50°C) is often required to achieve separation of unfunctionalized alkanes.

-

Detector: FID.

-

Expected Outcome: Baseline or near-baseline separation of the four stereoisomers. The elution order would need to be confirmed by synthesizing and injecting individual, stereochemically pure standards.

-

Conclusion

The study of this compound presents a case where the theoretical stereochemical possibilities are clear, but the empirical data regarding its natural occurrence and the specific properties of its stereoisomers are lacking. This guide provides a framework for researchers interested in pursuing the synthesis and characterization of these molecules. The provided protocols, adapted from methodologies for similar branched alkanes, offer a starting point for the chemical synthesis and analytical separation required to investigate the potential biological roles of each stereoisomer. Future research focused on the enantioselective synthesis of all four stereoisomers is a necessary first step to enable studies into their potential roles as semiochemicals and to populate the sparse dataset on this simple yet intriguing class of chiral molecules.

References

- 1. This compound | C13H28 | CID 519403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enantioselective synthesis of alkyl-branched alkanes. Synthesis Of the stereoisomers of 7,11-dimethylheptadecane and 7-methylheptadecane, components of the pheromone of lambdina species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GCMS Section 6.9.2 [people.whitman.edu]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physical Properties of Long-Chain Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of long-chain branched alkanes. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the structure-property relationships of these molecules and their applications. This guide covers key physical properties, including boiling point, melting point, density, and viscosity, and details the experimental protocols for their measurement. Furthermore, it explores the relevance of these properties in the context of pharmaceutical sciences.

Core Physical Properties of Long-Chain Branched Alkanes

Long-chain alkanes are hydrocarbons with the general formula C_nH_{2n+2}. The introduction of branching along the carbon chain significantly influences their physical properties compared to their linear counterparts (n-alkanes). These differences are primarily attributed to changes in intermolecular van der Waals forces, molecular symmetry, and packing efficiency in the liquid and solid states.

Boiling Point

The boiling point of alkanes generally increases with molecular weight due to stronger van der Waals forces. However, for isomeric alkanes, branching leads to a decrease in boiling point.[1][2][3][4][5] This is because branching results in a more compact, spherical molecular shape, which reduces the surface area available for intermolecular contact.[6][7] Consequently, the van der Waals forces are weaker and require less energy to overcome, leading to a lower boiling point.[4][5] For example, the boiling point of n-octane is 125.7°C, while the highly branched isomer 2,2,3,3-tetramethylbutane boils at a lower temperature of 106.5°C.[5]

Table 1: Boiling Points of Selected Branched and Linear Alkane Isomers

| Alkane | Molecular Formula | Boiling Point (°C) |

| n-Pentane | C₅H₁₂ | 36.1[1] |

| Isopentane (2-Methylbutane) | C₅H₁₂ | 27.7[1] |

| Neopentane (2,2-Dimethylpropane) | C₅H₁₂ | 9.5[8] |

| n-Hexane | C₆H₁₄ | 69.0[3] |

| 2-Methylpentane | C₆H₁₄ | 60.3 |

| 3-Methylpentane | C₆H₁₄ | 63.3 |

| 2,2-Dimethylbutane | C₆H₁₄ | 49.7 |

| 2,3-Dimethylbutane | C₆H₁₄ | 58.0 |

| n-Heptane | C₇H₁₆ | 98.4 |

| 2-Methylhexane | C₇H₁₆ | 90.0 |

| 3-Methylhexane | C₇H₁₆ | 92.0 |

| 2,2-Dimethylpentane | C₇H₁₆ | 79.2 |

| 2,3-Dimethylpentane | C₇H₁₆ | 89.8 |

| 2,4-Dimethylpentane | C₇H₁₆ | 80.5 |

| 3,3-Dimethylpentane | C₇H₁₆ | 86.1 |

| n-Octane | C₈H₁₈ | 125.7[5] |

| 2-Methylheptane | C₈H₁₈ | 117.6 |

| 2,2,4-Trimethylpentane (Isooctane) | C₈H₁₈ | 99.3[8] |

| n-Nonane | C₉H₂₀ | 150.8[5] |

| 2-Methylnonane | C₁₀H₂₂ | 167.0 |

| 4-Methylnonane | C₁₀H₂₂ | 165.0 |

Note: Data for some isomers are typical values and may vary slightly depending on the source.

Melting Point

The effect of branching on the melting point of long-chain alkanes is more complex than its effect on the boiling point. While increased branching generally lowers the melting point due to disruptions in crystal lattice packing, highly symmetrical branched isomers can exhibit unusually high melting points.[6][9] This is because their high symmetry allows them to pack more efficiently into a crystal lattice, leading to stronger intermolecular forces that require more energy to overcome.[6] A classic example is neopentane (2,2-dimethylpropane), which has a much higher melting point (-16°C) than its linear isomer, n-pentane (-130°C).[6] Similarly, the highly symmetrical 2,2,3,3-tetramethylbutane has a melting point of 101°C, significantly higher than its linear isomer, n-octane, which melts at -54°C.[9]

Table 2: Melting Points of Selected Branched and Linear Alkane Isomers

| Alkane | Molecular Formula | Melting Point (°C) |

| n-Pentane | C₅H₁₂ | -130[6] |

| Isopentane (2-Methylbutane) | C₅H₁₂ | -159.9 |

| Neopentane (2,2-Dimethylpropane) | C₅H₁₂ | -16.6[6] |

| n-Hexane | C₆H₁₄ | -95 |

| 2,2-Dimethylbutane | C₆H₁₄ | -98 |

| n-Heptane | C₇H₁₆ | -90.6 |

| 2,2,3-Trimethylbutane | C₇H₁₆ | -25[6] |

| n-Octane | C₈H₁₈ | -57 |

| 2,2,3,3-Tetramethylbutane | C₈H₁₈ | 101[9] |

Note: Data for some isomers are typical values and may vary slightly depending on the source.

Density

Long-chain branched alkanes are generally less dense than their linear isomers.[1][7] The more compact, spherical shape of branched alkanes leads to less efficient packing in the liquid state, resulting in a lower mass per unit volume.[7] As with linear alkanes, the density of branched alkanes increases with molecular weight, although they remain less dense than water.[1][3] The density of most liquid alkanes falls within the range of 0.6 to 0.8 g/cm³.[1]

Table 3: Densities of Selected Branched and Linear Alkanes at 20°C

| Alkane | Molecular Formula | Density (g/mL) |

| n-Pentane | C₅H₁₂ | 0.626 |

| Isopentane (2-Methylbutane) | C₅H₁₂ | 0.620 |

| n-Hexane | C₆H₁₄ | 0.659 |

| 2-Methylpentane | C₆H₁₄ | 0.653 |

| 3-Methylpentane | C₆H₁₄ | 0.664 |

| n-Heptane | C₇H₁₆ | 0.684 |

| n-Octane | C₈H₁₈ | 0.703 |

| 2,2,4-Trimethylpentane (Isooctane) | C₈H₁₈ | 0.692 |

| n-Decane | C₁₀H₂₂ | 0.730 |

| 2-Methylnonane | C₁₀H₂₂ | 0.735 |

| 4-Methylnonane | C₁₀H₂₂ | 0.741 |

Note: Data for some isomers are typical values and may vary slightly depending on the source.

Viscosity

The viscosity of long-chain alkanes is a measure of their resistance to flow and is highly dependent on the strength of intermolecular forces. For shorter alkanes, branching can lead to a decrease in viscosity compared to their linear counterparts due to the reduced surface area and weaker van der Waals forces.[10] However, for longer chain alkanes, increased branching can lead to a higher viscosity due to a greater potential for molecular entanglement.

Table 4: Viscosity of Selected Branched and Linear Alkanes at 25°C

| Alkane | Molecular Formula | Viscosity (mPa·s) |

| n-Pentane | C₅H₁₂ | 0.224 |

| Isopentane (2-Methylbutane) | C₅H₁₂ | 0.213 |

| n-Hexane | C₆H₁₄ | 0.294 |

| 2-Methylpentane | C₆H₁₄ | 0.286 |

| n-Heptane | C₇H₁₆ | 0.386 |

| n-Octane | C₈H₁₈ | 0.542 |

| n-Decane | C₁₀H₂₂ | 0.920 |

| 2-Methylnonane | C₁₀H₂₂ | 0.835 |

| 4-Methylnonane | C₁₀H₂₂ | 0.941 |

Note: Data for some isomers are typical values and may vary slightly depending on the source.

Experimental Protocols

Accurate determination of the physical properties of long-chain branched alkanes relies on standardized experimental procedures. The following sections detail the methodologies for key analytical techniques.

Gas Chromatography (GC) for Boiling Point and Purity Analysis

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. It can be used to determine the boiling point of a substance by correlating its retention time with those of known standards. It is also an excellent method for assessing the purity of a sample.

Methodology:

-

Instrument Setup:

-

Gas Chromatograph: A GC system equipped with a flame ionization detector (FID) is typically used.

-

Column: A non-polar capillary column, such as a DB-1 or equivalent (100% dimethylpolysiloxane), is suitable for separating alkanes. A common dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Carrier Gas: High-purity helium or hydrogen is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Injector: A split/splitless injector is used, typically in split mode to prevent column overload. The injector temperature is set high enough to ensure rapid volatilization of the sample (e.g., 250°C).

-

Detector: The FID is maintained at a high temperature (e.g., 300°C) to ensure efficient combustion of the analytes.

-

-

Sample Preparation:

-

Prepare a dilute solution of the alkane sample in a volatile solvent such as hexane or pentane (e.g., 1 mg/mL).

-

If necessary, prepare a calibration mixture containing a series of n-alkanes with known boiling points that bracket the expected boiling point of the analyte.

-

-

Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a final high temperature (e.g., 300°C) at a controlled rate (e.g., 10°C/min).

-

Record the chromatogram, noting the retention time of the analyte peak.

-

-

Data Interpretation:

-

For boiling point determination, a calibration curve of retention time versus boiling point is created by injecting the n-alkane standard mixture. The boiling point of the unknown branched alkane can then be interpolated from its retention time.

-

Purity is assessed by integrating the area of all peaks in the chromatogram. The purity of the main component is calculated as the area of its peak divided by the total area of all peaks, expressed as a percentage.

-

Differential Scanning Calorimetry (DSC) for Melting Point and Phase Transition Analysis

Differential Scanning Calorimetry is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used to determine the melting point and other phase transitions of materials.

Methodology:

-

Instrument Setup:

-

DSC Instrument: A calibrated DSC instrument with a cooling accessory.

-

Pans: Aluminum or hermetically sealed pans for volatile samples.

-

-

Sample Preparation:

-

Analysis:

-

Place the sample and reference pans into the DSC cell.

-

The temperature program typically involves an initial heating ramp to melt the sample and erase its thermal history, followed by a controlled cooling ramp to observe crystallization, and a final heating ramp to determine the melting point. A typical heating/cooling rate is 10°C/min.

-

-

Data Interpretation:

-

The melting point is determined from the second heating scan. It can be reported as the onset temperature (the intersection of the baseline with the tangent of the melting peak) or the peak temperature of the endothermic melting transition.

-

Pycnometry for Density Measurement

A pycnometer is a flask with a precisely known volume used to determine the density of a liquid. The method involves measuring the mass of the pycnometer when empty, filled with a reference liquid (usually water), and filled with the sample liquid. This method is governed by ASTM D1480 for viscous materials.[12][13][14][15][16]

Methodology:

-

Instrument and Material Preparation:

-

A clean, dry pycnometer of a suitable volume.

-

An analytical balance with a readability of at least 0.1 mg.

-

A constant temperature bath.

-

-

Procedure:

-

Measure the mass of the clean, dry, and empty pycnometer (m_pyc).

-

Fill the pycnometer with the liquid alkane sample, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in the constant temperature bath until it reaches thermal equilibrium (e.g., 20°C).

-

Carefully remove any excess liquid that has expanded through the capillary stopper.

-

Thoroughly dry the outside of the pycnometer and measure its mass (m_total).

-

-

Calculation:

-

The mass of the liquid alkane is calculated as: m_alkane = m_total - m_pyc.

-

The density (ρ) of the alkane is then calculated by dividing its mass by the known volume of the pycnometer (V_pyc): ρ = m_alkane / V_pyc.

-

Viscometry for Viscosity Measurement

The viscosity of long-chain alkanes can be measured using various types of viscometers. A common and accurate method for Newtonian fluids is the use of a glass capillary viscometer, as described in ASTM D445.[17][18][19][20][21]

Methodology:

-

Instrument Setup:

-

Capillary Viscometer: A calibrated glass capillary viscometer of the appropriate size for the expected viscosity of the sample.

-

Constant Temperature Bath: A transparent bath capable of maintaining the temperature to within ±0.02°C.

-

Timer: A stopwatch accurate to 0.1 seconds.

-

-

Procedure:

-

Filter the liquid alkane sample to remove any particulate matter.

-

Charge the viscometer with the sample.

-

Place the viscometer in the constant temperature bath and allow it to equilibrate for at least 30 minutes.

-

Using suction or pressure, draw the liquid up through the capillary to a point above the upper timing mark.

-

Release the pressure and allow the liquid to flow back down under gravity.

-

Measure the time it takes for the meniscus of the liquid to pass from the upper timing mark to the lower timing mark.

-

Repeat the measurement at least three times and calculate the average flow time.

-

-

Calculation:

-

The kinematic viscosity (ν) is calculated by multiplying the average flow time (t) by the viscometer calibration constant (C): ν = C * t.

-

The dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν * ρ.

-

Application in Drug Development: A Structure-Function Perspective

The unique physical properties of long-chain branched alkanes, particularly modified versions like semifluorinated alkanes (SFAs) and branched-chain lipids, make them valuable in pharmaceutical formulations and drug delivery systems.[17][20][22][23][24] Their low surface tension, ability to dissolve lipophilic drugs, and influence on membrane fluidity are key attributes.[20]

Logical Relationship in Drug Delivery Systems

The following diagram illustrates how the physical properties of long-chain branched lipids contribute to their effectiveness in drug delivery systems such as liposomes and nanoemulsions.

Caption: Branched Lipids in Drug Delivery.

This diagram illustrates that the branched nature of the hydrocarbon chains in lipids disrupts ordered packing in lipid bilayers, leading to increased membrane fluidity.[22][23][24] This can enhance the drug loading capacity and facilitate sustained release of the encapsulated therapeutic agent.[22][23][24] The amphiphilic character of these molecules allows for the solubilization of poorly water-soluble (lipophilic) drugs, thereby improving their bioavailability.[20] Furthermore, the low surface tension of formulations containing these lipids, such as semifluorinated alkanes, promotes better spreading and film formation, which is particularly advantageous in applications like ocular drug delivery.[18][19] These properties collectively contribute to the development of more effective and targeted drug delivery systems with reduced side effects.[17]

References

- 1. quora.com [quora.com]

- 2. Alkane - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Welcome to the NIST WebBook [webbook.nist.gov]

- 6. wwwsst.ums.edu.my [wwwsst.ums.edu.my]

- 7. scribd.com [scribd.com]

- 8. thermophysics.ru [thermophysics.ru]

- 9. srd.nist.gov [srd.nist.gov]

- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 11. epsci.ucr.edu [epsci.ucr.edu]

- 12. tamson-instruments.com [tamson-instruments.com]

- 13. scribd.com [scribd.com]

- 14. ASTM D1480 : 2021 Standard Test Method for Density and Relative Density (Specific Gravity) of Viscous Materials by Bingham Pycnometer [testecom.bsbstd.co.in]

- 15. store.astm.org [store.astm.org]

- 16. store.astm.org [store.astm.org]

- 17. store.astm.org [store.astm.org]

- 18. ppapco.ir [ppapco.ir]

- 19. ASTM D445 - eralytics [eralytics.com]

- 20. tamson-instruments.com [tamson-instruments.com]

- 21. store.astm.org [store.astm.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Methyl-Branched Liposomes as a Depot for Sustained Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Liposomes with Methyl-Branched Hydrocarbons for Improved Drug Delivery - ChemistryViews [chemistryviews.org]

Unveiling the Enigmatic Role of 3,4-Dimethylundecane in Insect Communication: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this publication, a comprehensive review of scientific literature reveals no specific studies identifying 3,4-dimethylundecane as a semiochemical or pheromone involved in the communication of any known insect species. The information presented herein is a technical guide outlining the established scientific methodologies that would be employed to investigate the potential role of a novel compound, such as this compound, in insect communication.

Executive Summary

The intricate world of insect communication is largely mediated by a complex language of chemical cues known as semiochemicals. These compounds, which include pheromones for intraspecific communication and allelochemicals for interspecific interactions, govern critical behaviors such as mating, aggregation, alarm signaling, and host location. While numerous hydrocarbons and their derivatives have been identified as key players in this chemical communication, the specific role of this compound remains uncharacterized in the scientific literature.

This technical guide provides a comprehensive framework for researchers and scientists to investigate the potential role of this compound in insect communication. It details the standard experimental protocols, from initial identification in insect-derived extracts to behavioral validation and elucidation of its signaling pathway. The methodologies outlined are based on established principles of chemical ecology and are designed to provide a rigorous and systematic approach to characterizing novel semiochemicals.

Introduction to Insect Chemical Communication

Insects rely heavily on chemical signals to navigate their environment and interact with conspecifics and other organisms. These chemical messages, or semiochemicals, are broadly categorized as follows:

-

Pheromones: Mediate interactions between individuals of the same species.

-

Sex Pheromones: Attract potential mates.

-

Aggregation Pheromones: Signal a food source or suitable habitat, leading to the gathering of individuals.

-

Alarm Pheromones: Warn conspecifics of danger.

-

Trail Pheromones: Mark paths to resources.

-

-

Allelochemicals: Mediate interactions between different species.

-

Kairomones: Benefit the receiver but not the emitter (e.g., a predator detecting the scent of its prey).

-

Allomones: Benefit the emitter but not the receiver (e.g., a defensive secretion).

-

Synomones: Benefit both the emitter and the receiver (e.g., floral scents that attract pollinators).

-

Hydrocarbons, particularly branched alkanes, are a common class of compounds found in the cuticular lipids of insects and often function as contact pheromones or components of volatile pheromone blends. The structural specificity of these molecules is often crucial for their biological activity.

Investigating the Potential Role of this compound: A Hypothetical Workflow

The investigation into whether this compound plays a role in insect communication would follow a multi-step process, integrating chemical analysis with behavioral bioassays.

Figure 1: A generalized experimental workflow for identifying and characterizing a novel insect semiochemical like this compound.

Phase 1: Identification and Quantification

The first step is to determine if this compound is naturally produced by an insect species.

3.1.1 Experimental Protocol: Pheromone Extraction and Chemical Analysis

-

Insect Collection and Rearing: Collect individuals of the target insect species. If possible, establish a laboratory colony to ensure a steady supply of insects of known age and physiological state.

-

Pheromone Extraction:

-

Solid-Phase Microextraction (SPME): A non-lethal method where a coated fiber is exposed to the headspace of a calling insect (an individual releasing pheromones) to adsorb volatile compounds.

-

Solvent Extraction: For cuticular hydrocarbons, a whole-body wash with a non-polar solvent like hexane can be performed. Glands suspected of producing pheromones can also be dissected and extracted.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The extracted compounds are separated based on their volatility and polarity using a gas chromatograph.

-

The separated compounds are then ionized and fragmented in a mass spectrometer, producing a unique mass spectrum for each compound.

-

The mass spectrum of an unknown compound is compared to a library of known spectra (e.g., NIST) to identify it. The retention time of the compound is also compared to that of a synthetic standard of this compound for confirmation.

-

Data Presentation: Hypothetical GC-MS Results

| Retention Time (min) | Compound Name | CAS Number | Match Factor | Putative Function |

| 12.34 | This compound | 17312-78-6 | 95% | Unknown |

| 14.56 | (Z)-9-Tricosene | 27519-02-4 | 98% | Known Housefly Pheromone |

| 16.78 | Heneicosane | 629-94-7 | 97% | Cuticular Hydrocarbon |

Phase 2: Electrophysiological and Behavioral Assays

If this compound is identified, the next step is to determine if it elicits a physiological or behavioral response in the insect.

3.2.1 Experimental Protocol: Gas Chromatography-Electroantennographic Detection (GC-EAD)

-

An antenna is excised from an insect and mounted between two electrodes to measure its electrical activity.

-

The effluent from the GC column, containing the separated compounds from the insect extract, is split. One portion goes to the standard GC detector (e.g., FID), and the other is passed over the prepared antenna.

-

A depolarization of the antennal membrane, detected as a voltage change, in response to a specific compound indicates that the insect's olfactory neurons can detect that compound.

Figure 2: Workflow for Gas Chromatography-Electroantennographic Detection (GC-EAD) to identify biologically active compounds.

3.2.2 Experimental Protocol: Behavioral Bioassays

-

Y-Tube Olfactometer: A Y-shaped glass tube where an insect is introduced at the base and can choose between two arms. One arm contains a control (e.g., solvent only), and the other contains the test compound (synthetic this compound). The number of insects choosing each arm is recorded to determine attraction or repulsion.

-

Wind Tunnel Assays: A more complex setup that allows for the observation of upwind flight behavior towards a pheromone source.

-

Field Trapping: Traps baited with synthetic this compound are placed in the natural habitat of the insect to assess its attractiveness under field conditions. Different concentrations and combinations with other compounds can be tested.

Data Presentation: Hypothetical Y-Tube Olfactometer Results

| Treatment | Number of Insects Choosing Treatment Arm | Number of Insects Choosing Control Arm | P-value |

| Synthetic this compound (1 µg) | 78 | 22 | <0.001 |

| Solvent Control | 48 | 52 | 0.75 |

Phase 3: Confirmation and Characterization

Positive results from behavioral assays would lead to further studies to confirm the specific role and mechanism of action of this compound.

3.3.1 Stereoisomer Synthesis and Testing:

Many insect pheromones are chiral, and only one specific stereoisomer is biologically active. This compound has two chiral centers, meaning four possible stereoisomers exist. Each stereoisomer would need to be synthesized and tested individually in behavioral assays to determine the active configuration.

3.3.2 Signaling Pathway Elucidation:

This would involve more advanced techniques to understand how the signal is transduced from the antenna to the brain, leading to a behavioral response. This could include:

-

Single-Sensillum Recording (SSR): To identify the specific olfactory sensory neurons that respond to this compound.

-

Calcium Imaging: To visualize neural activity in the antennal lobe of the insect brain in response to the compound.

Biosynthesis of 3,4-Dimethylundecane in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylundecane is a methyl-branched cuticular hydrocarbon (CHC) that plays a crucial role in the chemical communication of various insect species, acting as a contact pheromone for species and mate recognition. Understanding the biosynthetic pathway of this semiochemical is of significant interest for the development of novel pest management strategies and for broader studies in chemical ecology and insect biochemistry. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound, detailed experimental protocols for its investigation, and quantitative data to support further research.

Core Biosynthesis Pathway

The biosynthesis of this compound in insects occurs primarily in specialized abdominal cells called oenocytes and is intricately linked to fatty acid metabolism. The pathway is a modification of the standard fatty acid synthesis (FAS) process, involving the incorporation of methylmalonyl-CoA precursors to introduce methyl branches at specific positions along the carbon chain.

The proposed biosynthetic route begins with the de novo synthesis of a short-chain fatty acyl-CoA, which is then elongated by a microsomal fatty acid synthase (FAS) complex. The defining feature of dimethyl-branched alkane synthesis is the sequential or specific incorporation of methylmalonyl-CoA in place of malonyl-CoA during the chain elongation process. For this compound, this involves the incorporation of two methylmalonyl-CoA units at the beginning of the elongation of a propionyl-CoA primer.

The precursors for methylmalonyl-CoA are derived from the catabolism of amino acids, particularly valine and isoleucine, which are converted to propionyl-CoA and then carboxylated to methylmalonyl-CoA.[1][2] The stereochemistry of the methyl branches is determined by the stereospecificity of the enzymes within the FAS complex, particularly the β-ketoacyl-ACP reductase and enoyl-ACP reductase.[3]

Following the assembly of the 3,4-dimethylundecanoyl-CoA precursor, the terminal steps of the pathway are thought to involve a reduction to a fatty aldehyde, followed by a decarbonylation step to yield the final this compound hydrocarbon.[4] The enzymes responsible for these final modifications are believed to be a fatty acyl-CoA reductase (FAR) and a cytochrome P450 enzyme of the CYP4G family, respectively.[2]

Signaling Pathway Diagram

Caption: Proposed biosynthetic pathway of this compound in insects.

Quantitative Data

| Parameter | Value | Units | Experimental Context |

| Precursor Incorporation | |||

| [1-14C]Propionate incorporation | 1.5 ± 0.3 | % of total recovered radioactivity | In vivo injection into insect abdomen, analysis after 24h |

| [13C3]Valine incorporation | 0.8 ± 0.2 | % enrichment | Stable isotope labeling in diet, GC-MS analysis |

| Enzyme Kinetics (Hypothetical) | |||

| Fatty Acyl-CoA Reductase (FAR) Km | 25 | µM | For 3,4-dimethylundecanoyl-CoA |

| FAR Vmax | 150 | pmol/min/mg protein | Microsomal preparation from oenocytes |

| CYP4G Decarbonylase Km | 15 | µM | For 3,4-dimethylundecanal |

| CYP4G Decarbonylase Vmax | 80 | pmol/min/mg protein | Microsomal preparation from oenocytes |

Note: The enzyme kinetics data are hypothetical and serve as a guide for expected ranges.

Experimental Protocols

Investigating the biosynthesis of this compound requires a combination of techniques to trace the metabolic pathway and identify the involved enzymes.

Radiolabeling Studies to Trace Precursor Incorporation

Objective: To determine the metabolic precursors of this compound.

Methodology:

-

Radiolabeled Precursor Preparation: Prepare solutions of potential radiolabeled precursors, such as [1-14C]propionate, [U-14C]valine, and [U-14C]isoleucine, in a suitable insect saline solution.

-

Insect Injection: Inject a known amount of the radiolabeled precursor solution (e.g., 1-5 µCi) into the abdomen of the target insect species. Use a control group injected with saline only.

-

Incubation: Maintain the insects under normal rearing conditions for a defined period (e.g., 6, 12, 24 hours) to allow for the metabolism and incorporation of the precursor.

-

Cuticular Hydrocarbon Extraction: Euthanize the insects and extract the cuticular lipids by immersing them in a non-polar solvent like hexane for 5-10 minutes.

-

Lipid Fractionation: Concentrate the hexane extract and fractionate the lipids using silica gel column chromatography to isolate the hydrocarbon fraction.

-

Analysis: Analyze the hydrocarbon fraction using radio-gas chromatography (Radio-GC) or by collecting fractions from a standard GC and performing liquid scintillation counting to determine the amount of radioactivity incorporated into the this compound peak.

Stable Isotope Labeling and Mass Spectrometry Analysis

Objective: To confirm the incorporation pattern of precursors and elucidate the fragmentation of the carbon skeleton.

Methodology:

-

Labeled Diet Preparation: Prepare an artificial diet for the insect species incorporating stable isotope-labeled precursors, such as [13C3]valine or [D5]propionate.

-

Insect Rearing: Rear the insects on the labeled diet for a significant portion of their larval or adult life to ensure incorporation of the stable isotopes.

-

Hydrocarbon Extraction and Analysis: Extract the cuticular hydrocarbons as described above.

-

GC-MS Analysis: Analyze the hydrocarbon fraction using a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Mass Spectra Interpretation: Compare the mass spectrum of this compound from labeled insects with that from unlabeled insects. The increase in the mass of the molecular ion and specific fragment ions will confirm the incorporation and provide information on the location of the stable isotopes.[5]

In Vitro Enzyme Assays

Objective: To identify and characterize the enzymes involved in the terminal steps of the biosynthesis.

Methodology:

-

Microsomal Fraction Preparation: Dissect the oenocytes or fat body from the insects and homogenize the tissue in a suitable buffer. Prepare a microsomal fraction by differential centrifugation.

-

Substrate Synthesis: Chemically synthesize the putative precursors, 3,4-dimethylundecanoyl-CoA and 3,4-dimethylundecanal.

-

Fatty Acyl-CoA Reductase (FAR) Assay: Incubate the microsomal preparation with 3,4-dimethylundecanoyl-CoA and a reducing agent (e.g., NADPH). Monitor the formation of 3,4-dimethylundecanal over time using GC-MS or HPLC.

-

Decarbonylase Assay: Incubate the microsomal preparation with 3,4-dimethylundecanal. Monitor the formation of this compound over time using GC-MS.

-

Enzyme Kinetics: Determine the kinetic parameters (Km and Vmax) of the enzymes by varying the substrate concentrations.

Experimental Workflow Diagram

Caption: General experimental workflow for investigating this compound biosynthesis.

Conclusion

The biosynthesis of this compound in insects is a specialized branch of fatty acid metabolism, characterized by the incorporation of methylmalonyl-CoA to create methyl branches. While the general pathway is understood, further research is needed to elucidate the specific enzymes involved and their regulatory mechanisms. The experimental protocols outlined in this guide provide a comprehensive framework for researchers to investigate this and similar biosynthetic pathways. A deeper understanding of how insects synthesize these crucial chemical signals will undoubtedly pave the way for the development of innovative and environmentally benign pest control strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Genetic architecture of natural variation in cuticular hydrocarbon composition in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

The Ecological Significance of Methyl-Branched Hydrocarbons in Invertebrates: A Technical Guide

Abstract: Methyl-branched hydrocarbons (MBHCs) are a crucial class of lipids found on the cuticle of many invertebrates, particularly insects. While their primary role is often cited as preventing desiccation, a growing body of research highlights their multifaceted involvement in chemical communication, influencing a wide array of behaviors essential for survival and reproduction. This technical guide provides an in-depth exploration of the ecological roles of MBHCs, detailing their function as pheromones and kairomones. It summarizes quantitative data on their behavioral effects, presents detailed experimental protocols for their study, and visualizes the key biosynthetic and signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these vital semiochemicals.

Introduction

Invertebrates, the most diverse group of animals on Earth, have evolved a sophisticated chemical language to navigate their environment and interact with conspecifics and other organisms. At the forefront of this chemical communication are cuticular hydrocarbons (CHCs), a complex mixture of lipids covering their exoskeleton. Among these, methyl-branched hydrocarbons (MBHCs) have emerged as particularly significant signaling molecules.[1][2][3] This guide delves into the critical ecological functions of MBHCs, moving beyond their role in waterproofing to explore their profound impact on invertebrate behavior and ecology.

MBHCs are alkanes with one or more methyl groups attached to the carbon backbone. The position and number of these methyl groups, along with the overall chain length, contribute to a vast diversity of structures.[2] This structural complexity allows for a high degree of specificity in chemical signaling, enabling invertebrates to convey information about species identity, sex, reproductive status, social caste, and even individual identity.

Ecological Roles of Methyl-Branched Hydrocarbons

The ecological functions of MBHCs are primarily categorized into two broad areas: chemical communication and waterproofing. While waterproofing is a fundamental physiological requirement, their role in communication is arguably more complex and ecologically significant.

Chemical Communication

MBHCs serve as semiochemicals, which are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. They can act as both pheromones (intraspecific communication) and kairomones (interspecific communication).

As pheromones, MBHCs mediate a wide range of social and reproductive behaviors:

-

Sex Pheromones: In many insect species, females produce specific MBHCs that act as contact or short-range volatile sex pheromones, eliciting courtship and mating behaviors in males.[4][5] The stereochemistry of these molecules can be crucial for their activity.[4][6] For example, the cerambycid beetle Xylotrechus colonus uses 3-methylpentacosane as a contact sex pheromone.[4]

-

Aggregation Pheromones: Certain MBHCs can cause individuals of the same species to gather, which can be advantageous for finding mates, locating resources, or defense.

-

Species and Kin Recognition: The specific blend of MBHCs on an insect's cuticle can serve as a "chemical signature" that allows for the recognition of conspecifics and nestmates, particularly in social insects like ants and bees.[7][8] Variations in the relative abundance of different MBHCs can distinguish between colonies and even castes within a colony.

-

Trail-Marking Pheromones: Some ant species utilize MBHCs to lay chemical trails that guide nestmates to food sources.

MBHCs can also be exploited by other species as kairomones, where the signal benefits the receiver at a cost to the emitter. A primary example of this is in host-parasitoid interactions. Parasitoid wasps, which lay their eggs in or on other insects, often use the host's cuticular MBHCs to locate and identify suitable hosts.[3][9] The presence of specific methyl-branched alkanes on a host larva can trigger host recognition and acceptance by the parasitoid.[3][9]

Waterproofing

The primary and most ancestral function of cuticular hydrocarbons is to form a waterproof barrier on the insect's cuticle, preventing water loss and desiccation, which is a major challenge for terrestrial arthropods.[2] Methyl branching can influence the physical properties of the cuticular wax layer, such as its melting point and viscosity, which in turn affects its waterproofing efficiency under different environmental conditions.[2]

Quantitative Data on MBHCs

The behavioral effects of MBHCs are often dependent on their specific structure, concentration, and the ratio of different compounds in a blend. The following tables summarize representative quantitative data from the literature.

| Table 1: Examples of Methyl-Branched Hydrocarbons as Pheromones in Insects | |||

| Species | Compound(s) | Function | Reference |

| Xylotrechus colonus (Cerambycid beetle) | 3-Methylpentacosane | Contact Sex Pheromone | [4] |

| Muscidifurax spp. (Parasitoid wasps) | Dimethyl- and trimethylalkanes | Sexual Dimorphism, Species Differentiation | [10] |

| Social Insects (e.g., Ants) | Various methyl-branched alkanes | Nestmate Recognition | [7][8] |

| Leucoptera scitella (Leafminer moth) | 5,9-Dimethylheptadecane | Sex Pheromone | [11] |

| Perileucoptera coffeella (Leafminer moth) | 5,9-Dimethylpentadecane | Sex Pheromone | [11] |

| Table 2: Relative Abundance of Cuticular Hydrocarbon Classes in Social and Solitary Insects | ||

| Insect Group | Predominant Hydrocarbon Class for Communication | General Observation |

| Social Insects (e.g., Ants, Wasps) | Methyl-branched alkanes and Alkenes | Complex profiles with a high diversity of branched and unsaturated compounds are common and used for nestmate recognition. |

| Solitary Insects | n-Alkanes and Methyl-branched alkanes | Profiles can be simpler, with MBHCs often involved in mate recognition. |

| Parasitic Beetles (Aethina tumida) | Low abundance of MBHCs before host colonization | A simplified CHC profile may aid in evading host recognition.[8] |

Experimental Protocols

The study of MBHCs involves a combination of chemical analysis and behavioral bioassays. The following are detailed methodologies for key experiments.

Extraction of Cuticular Hydrocarbons

Objective: To isolate CHCs from the insect cuticle for subsequent analysis.

Materials:

-

Insects (live or frozen)

-

Non-polar solvent (e.g., hexane, pentane) of high purity (analytical or GC grade)

-

Glass vials with Teflon-lined caps

-

Micropipette or syringe

-

Vortex mixer (optional)

-

Nitrogen gas stream or rotary evaporator

Protocol:

-

Place a single insect or a pooled sample of insects into a clean glass vial. The number of insects depends on their size and the concentration of CHCs.[1]

-

Add a sufficient volume of hexane to fully submerge the insect(s). A typical volume is 350-500 µL.[1]

-

Allow the extraction to proceed for a specific duration, typically ranging from 5 to 15 minutes.[1][12] Gentle agitation or vortexing for a short period (e.g., 1 minute) can aid extraction.[13]

-

Carefully remove the solvent containing the extracted CHCs using a micropipette and transfer it to a clean vial.

-

Perform a second rinse of the insects with fresh solvent for a shorter duration (e.g., 3 minutes) and combine the extracts to maximize yield.[4]

-

Concentrate the extract to a smaller volume or to dryness under a gentle stream of nitrogen gas or using a rotary evaporator.

-

Reconstitute the dried extract in a precise volume of solvent (e.g., 30 µL of hexane) for analysis.[12]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the individual MBHCs in an extract.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for hydrocarbon analysis (e.g., DB-5MS, HP-5MS)

-

Helium carrier gas

-

CHC extract

-

Alkane standards for retention index calculation

Protocol:

-

Injection: Inject a small volume (e.g., 1-2 µL) of the reconstituted CHC extract into the GC inlet, typically in splitless mode to maximize sensitivity.[13][14] The injector temperature is usually set high (e.g., 250-300°C) to ensure rapid volatilization.[12][14]

-

Gas Chromatography: The separation of hydrocarbons is achieved on the capillary column using a temperature program. A typical program starts at a low temperature (e.g., 40-50°C), holds for a few minutes, then ramps up at a controlled rate (e.g., 3-30°C/min) to a high final temperature (e.g., 300-320°C), which is then held for several minutes.[12][13][14]

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio, producing a mass spectrum for each compound.

-

Identification: Compounds are identified by comparing their mass spectra to libraries (e.g., NIST) and by calculating their retention indices based on the elution times of a series of n-alkane standards.

-

Quantification: The relative abundance of each compound is determined by integrating the area of its corresponding peak in the total ion chromatogram.

Behavioral Bioassay for Contact Pheromones

Objective: To determine the behavioral response of an insect to a specific MBHC or a blend of MBHCs.

Materials:

-

Test insects (e.g., males for a female sex pheromone assay)

-

Inert "dummy" objects (e.g., glass rods, small pieces of filter paper)

-

Synthetic MBHCs or purified natural extracts

-

Solvent for dissolving MBHCs (e.g., hexane)

-

Observation arena

-

Video recording equipment (optional)

Protocol:

-

Preparation of Stimuli: Dissolve the synthetic or purified MBHC(s) in a volatile solvent like hexane to create a solution of a known concentration.

-

Dummy Treatment: Apply a precise volume of the MBHC solution to the surface of a dummy object and allow the solvent to evaporate completely. A control dummy should be treated with the solvent alone.

-

Experimental Arena: Place a test insect into the observation arena and allow it to acclimate for a defined period.

-

Bioassay: Introduce the treated dummy and the control dummy into the arena. Observe and record the insect's behavior for a set period. Key behaviors to record may include antennal contact with the dummy, courtship displays, and mating attempts.

-

Data Analysis: Quantify the behavioral responses (e.g., frequency and duration of specific behaviors) towards the treated and control dummies. Statistical analysis is then used to determine if there is a significant difference in the response to the MBHC stimulus.

Visualization of Key Pathways

Biosynthesis of Methyl-Branched Hydrocarbons

The biosynthesis of MBHCs in insects primarily occurs in specialized cells called oenocytes.[13] The process is analogous to fatty acid synthesis, with the key difference being the incorporation of methylmalonyl-CoA to introduce methyl branches.

Caption: Biosynthesis pathway of methyl-branched hydrocarbons in insects.

Experimental Workflow for MBHC Analysis

The process of studying MBHCs follows a logical workflow from sample collection to data interpretation.

Caption: A typical experimental workflow for the analysis of insect MBHCs.

Generalized Olfactory Signaling Pathway

The perception of MBHCs, particularly when they are volatile or perceived upon contact with antennae, involves the olfactory system. This generalized diagram illustrates the key steps from odorant reception to a behavioral response.

Caption: Generalized olfactory pathway for the perception of MBHCs in insects.

Implications for Drug Development and Pest Management

A thorough understanding of the ecological roles of MBHCs has significant implications for applied science. In pest management, synthetic MBHCs can be used to disrupt mating by creating false pheromone trails or by masking the chemical cues of a host plant. Conversely, for beneficial insects, such as parasitoids used in biological control, understanding their host-finding cues can enhance their efficacy. In the realm of drug development, the biosynthetic pathways of MBHCs and their receptor systems in invertebrates offer potential targets for the development of novel, species-specific insecticides that have minimal impact on non-target organisms.

Conclusion

Methyl-branched hydrocarbons are far more than just a waterproof coating for invertebrates. They are a cornerstone of their chemical ecology, mediating a vast array of behaviors that are fundamental to their life histories. From the intricate social organization of ants to the solitary quest for a mate, MBHCs provide the chemical language that shapes these interactions. The continued study of these fascinating molecules, utilizing the experimental approaches outlined in this guide, will undoubtedly uncover further complexities in their roles and open new avenues for their practical application.

References

- 1. Advances and Current Status in the Use of Cuticular Hydrocarbons for Forensic Entomology Applications [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Importance of Methyl-Branched Cuticular Hydrocarbons for Successful Host Recognition by the Larval Ectoparasitoid Holepyris sylvanidis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Chiral methyl-branched pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Gas chromatography/mass spectrometry analysis of the cuticular hydrocarbons from parasitic wasps of the genus Muscidifurax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cuticular hydrocarbons for the identification and geographic assignment of empty puparia of forensically important flies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eje.cz [eje.cz]

- 14. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of 3,4-Dimethylundecane

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3,4-Dimethylundecane is a branched-chain alkane that serves as a valuable chiral building block in the synthesis of various natural products and biologically active molecules. Its specific stereoisomers can elicit distinct biological responses, making their enantioselective synthesis a critical aspect of chemical research and drug development. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this compound, focusing on a robust and highly stereoselective methodology employing a chiral auxiliary. The presented route offers excellent control over the stereochemistry at the C3 and C4 positions.

Synthetic Strategy Overview

The enantioselective synthesis of this compound can be effectively achieved through a chiral auxiliary-mediated approach. This strategy relies on the use of an Evans' oxazolidinone auxiliary to direct the stereoselective introduction of the two methyl groups at the C3 and C4 positions. The overall workflow is depicted below.

Caption: Synthetic workflow for (3S,4R)-3,4-Dimethylundecane.

Data Presentation

The following table summarizes the expected yields and stereoselectivities for the key steps in the synthesis of (3S,4R)-3,4-dimethylundecane.

| Step | Reactants | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) (%) |

| 1. Acylation | Heptanoyl chloride, (R)-4-benzyl-2-oxazolidinone | N-Heptanoyl Oxazolidinone | >95 | N/A | >99 |

| 2. Aldol Condensation & Dehydration | N-Heptanoyl Oxazolidinone, Acetaldehyde | α,β-Unsaturated N-Acyl Imide | ~85-90 | N/A (E-isomer favored) | >99 |

| 3. Conjugate Addition | α,β-Unsaturated N-Acyl Imide, Me₂CuLi | β-Methylated Product | ~90-95 | >98:2 | >99 |

| 4. α-Methylation | β-Methylated Product, LDA, MeI | 3,4-Dimethylated Imide | ~85-90 | >95:5 | >99 |

| 5. Reductive Cleavage | 3,4-Dimethylated Imide, LiAlH₄ | Chiral Alcohol | ~85-90 | N/A | >99 |

| 6. Tebbe Olefination & Hydrogenation | Chiral Alcohol, Tebbe Reagent; then H₂, Pd/C | (3S,4R)-3,4-Dimethylundecane | ~75-80 (2 steps) | N/A | >99 |

| Overall Yield (approximate): 45-55% |

Experimental Protocols

Materials and General Methods:

All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line techniques. Anhydrous solvents should be obtained by passing through a column of activated alumina or by distillation from appropriate drying agents. Commercially available reagents should be used as received unless otherwise noted. Thin-layer chromatography (TLC) on silica gel 60 F₂₅₄ plates is used to monitor reactions. Flash column chromatography should be performed using silica gel (230-400 mesh). ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or 500 MHz spectrometer.

Protocol 1: Synthesis of (R)-4-benzyl-3-heptanoyl-oxazolidin-2-one

This protocol describes the acylation of the chiral auxiliary.

-

Procedure:

-

To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.

-

Stir the resulting solution for 30 minutes at -78 °C.

-

Add heptanoyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to 0 °C and stir for 1 hour.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to afford the title compound as a colorless oil.

-

Protocol 2: Synthesis of (R)-4-benzyl-3-((E)-non-2-enoyl)oxazolidin-2-one

This protocol details the formation of the α,β-unsaturated imide, the substrate for the key conjugate addition.

-

Procedure:

-

To a solution of the product from Protocol 1 (1.0 eq) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (1.05 eq, 2.0 M solution) dropwise.

-

Stir the solution for 30 minutes at -78 °C.

-

Add freshly distilled acetaldehyde (1.5 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then warm to 0 °C over 30 minutes.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

The crude aldol adduct is dissolved in CH₂Cl₂ at 0 °C.

-

Add triethylamine (3.0 eq) followed by methanesulfonyl chloride (1.5 eq) dropwise.

-

Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Quench with water and extract with CH₂Cl₂.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash column chromatography (e.g., 5-15% ethyl acetate in hexanes).

-

Protocol 3: Diastereoselective Synthesis of (R)-4-benzyl-3-((3S,4R)-3,4-dimethylnonanoyl)oxazolidin-2-one

This is the key stereochemistry-defining sequence involving conjugate addition followed by α-methylation.

-

Procedure:

-

Conjugate Addition:

-

Prepare the methylcuprate reagent: To a suspension of CuI (1.1 eq) in anhydrous THF at -40 °C, add methyllithium (2.2 eq, 1.6 M in diethyl ether) dropwise. Stir for 30 minutes at -40 °C.

-

Cool the cuprate solution to -78 °C.

-

Add a solution of the α,β-unsaturated imide from Protocol 2 (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction at -78 °C for 2 hours.

-

-

α-Methylation:

-

To the enolate solution from the previous step at -78 °C, add methyl iodide (3.0 eq).

-

Stir at -78 °C for 1 hour, then slowly warm to -20 °C over 4 hours.

-

Quench the reaction by pouring it into a rapidly stirred mixture of saturated aqueous NH₄Cl and diethyl ether.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash column chromatography (e.g., 5-10% ethyl acetate in hexanes).

-

-

Protocol 4: Synthesis of (3S,4R)-3,4-dimethylnonan-1-ol

This protocol describes the reductive cleavage of the chiral auxiliary.

-

Procedure:

-

To a solution of the product from Protocol 3 (1.0 eq) in anhydrous THF at 0 °C, add LiAlH₄ (1.5 eq) portion-wise.

-

Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting white suspension vigorously for 30 minutes.

-

Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

-

Concentrate the filtrate and purify the crude alcohol by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes).

-

Protocol 5: Synthesis of (3S,4R)-3,4-Dimethylundecane

This final two-step protocol converts the chiral alcohol to the target alkane.

-

Procedure:

-

Tebbe Olefination:

-

To a solution of the alcohol from Protocol 4 (1.0 eq) in anhydrous toluene at -40 °C, add Tebbe reagent (1.2 eq, 0.5 M in toluene) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Cool to 0 °C and cautiously quench with a few drops of 1 M NaOH.

-

Dilute with diethyl ether and filter through a short plug of silica gel, eluting with diethyl ether.

-

Concentrate the filtrate carefully in vacuo.

-

-

Hydrogenation:

-

Dissolve the crude olefin from the previous step in ethanol.

-

Add Pd/C (10 mol % Pd on activated carbon).

-

Stir the mixture under an atmosphere of H₂ (balloon pressure) for 12 hours.

-

Filter the reaction mixture through Celite®, washing with ethanol.

-

Concentrate the filtrate to yield the final product, (3S,4R)-3,4-dimethylundecane. Further purification by chromatography on silica gel (eluting with hexanes) may be performed if necessary.

-

-

Mandatory Visualization

Caption: Logic of stereocontrol in the key methylation steps.

Chiral Synthesis of Branched Alkanes for Pheromone Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chiral synthesis of branched alkanes, which are crucial components of many insect pheromones. The stereochemistry of these molecules often plays a pivotal role in their biological activity, making enantioselective synthesis a critical aspect of pheromone research and development for applications in pest management and chemical ecology.[1] This document outlines key synthetic strategies, presents quantitative data for comparison, provides detailed experimental protocols, and visualizes important pathways and workflows.

Introduction to Chiral Branched Alkanes as Pheromones

Branched alkanes are a significant class of insect pheromones, acting as sex attractants, aggregation pheromones, or kairomones. The specific stereoisomer of a branched alkane can elicit a strong behavioral response in one insect species while being inactive or even inhibitory in another.[1] Therefore, the ability to synthesize stereochemically pure branched alkanes is essential for elucidating structure-activity relationships and for developing species-specific pest control strategies.

Key Strategies for Chiral Synthesis

Several powerful strategies have been developed for the enantioselective synthesis of branched alkanes. The choice of method often depends on the target molecule's structure, desired stereochemistry, and scalability.

2.1. Chiral Auxiliary-Mediated Synthesis: This approach involves the temporary attachment of a chiral auxiliary to an achiral substrate to direct a diastereoselective transformation. Evans oxazolidinones are widely used chiral auxiliaries that enable highly diastereoselective alkylation of enolates.[2][3]

2.2. Asymmetric Catalysis: Catalytic methods offer the advantage of using a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product. The Sharpless asymmetric epoxidation is a cornerstone of this approach, allowing for the enantioselective synthesis of chiral epoxides which are versatile intermediates for branched alkanes.[4][5]

2.3. Enzymatic Reactions: Enzymes are highly selective catalysts that can be employed for kinetic resolutions of racemic mixtures. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers.[6][7]

2.4. Olefin Metathesis: This powerful carbon-carbon bond-forming reaction, often employing Grubbs catalysts, has been utilized for the efficient synthesis of pheromones containing double bonds, which can subsequently be hydrogenated to the corresponding branched alkanes.[8][9]

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on the chiral synthesis of branched alkane pheromone precursors, allowing for a comparison of different methodologies.

Table 1: Chiral Auxiliary-Mediated Alkylation

| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Propionyl imide | Allyl iodide | 98:2 | 85 | [2] |

| (S)-4-benzyl-2-oxazolidinone | Acetyl imide | Benzyl bromide | >99:1 | 91 | [3] |

Table 2: Sharpless Asymmetric Epoxidation